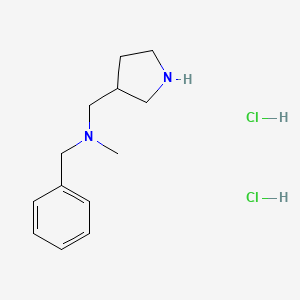
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23318 g/mol . It is known for its diverse applications in scientific research, including its use as a catalyst, in drug synthesis, and as a reagent for organic reactions.
Méthodes De Préparation
The synthesis of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of n-methylpyrrolidine with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methanamine to produce the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and equipment to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, the compound enhances the levels of dopamine, which can have various physiological effects. This mechanism is particularly relevant in the context of neurological research and the development of treatments for disorders such as Parkinson’s disease.
Comparaison Avec Des Composés Similaires
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
Desmethyldeprenyl: Another MAO-B inhibitor with similar effects on dopamine levels.
Selegiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another MAO-B inhibitor with neuroprotective properties.
Propriétés
Numéro CAS |
1219960-35-6 |
|---|---|
Formule moléculaire |
C13H21ClN2 |
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H |
Clé InChI |
OZBSFVAWYAULEH-UHFFFAOYSA-N |
SMILES |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl |
SMILES canonique |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















